molecular formula LiI<br>ILi B3421471 Lithium iodide CAS No. 21752-61-4

Lithium iodide

Cat. No.: B3421471
CAS No.: 21752-61-4
M. Wt: 133.9 g/mol
InChI Key: HSZCZNFXUDYRKD-UHFFFAOYSA-M
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Description

Historical Perspectives in Advanced Chemical Applications

The history of lithium compounds in medicine dates back to the 19th century, when they were investigated for various therapeutic uses. nih.gov In 1859, Sir Alfred Baring Garrod proposed lithium as a treatment for gout. lithium.org While its effectiveness for gout was debated, it was noted to have a calming effect on manic patients. nih.govlithium.org Lithium iodide specifically was explored for psychiatric applications; Russian researchers in the 1960s administered it intravenously for confusional states and various psychoses, reporting favorable outcomes. cambridge.org Another early, albeit now discontinued, medical application was its use as a radiocontrast agent for CT scans, which was halted due to renal toxicity. wikipedia.org

In the realm of energy storage, the lithium/iodine battery, first developed in the early 1970s, marked a significant milestone. nih.gov This battery system, which utilizes a lithium anode and an iodine-polyvinylpyridine cathode, became the power source of choice for cardiac pacemakers due to its exceptional reliability and long life. wikipedia.orgnih.gov The success of this application established this compound as a critical component in long-duration, life-sustaining medical devices. extramarks.comchemicalbook.com

Beyond medicine and batteries, this compound has long been valued in organic synthesis. It is particularly useful for cleaving carbon-oxygen (C-O) bonds, a fundamental transformation in organic chemistry. wikipedia.orgextramarks.com For example, it can be used to convert methyl esters into carboxylic acids and to open epoxide rings. wikipedia.org

Contemporary Relevance in Emerging Technologies

This compound's utility continues to expand with the development of new technologies, particularly in the fields of energy storage and conversion. It is a key material in various next-generation battery systems and solar cells.

Advanced Battery Systems

The unique electrochemical properties of this compound make it a versatile component in modern batteries. It is used as a solid-state electrolyte for high-temperature batteries. wikipedia.orgextramarks.com Its role has been extensively researched in several emerging battery chemistries:

Lithium-Sulfur (Li-S) Batteries: LiI is a promising electrolyte additive that helps to enhance performance. nih.gov Research shows it induces the formation of a protective, Li-ion-permeable layer on both the cathode and anode, which suppresses the dissolution and migration of polysulfides, a major cause of capacity fade in Li-S cells. nih.gov

All-Solid-State Batteries (ASSBs): LiI is used as an additive or component in solid electrolytes to improve performance. In lithium thioborate (LBS) electrolytes, the addition of LiI has been shown to reduce grain boundary resistance and increase ionic conductivity. acs.org It also improves interfacial stability with lithium metal anodes by forming a passivation layer composed of LiI and LiCl, which limits dendrite growth and allows for stable cycling. acs.orgnih.gov

The table below summarizes the function of this compound in various battery technologies.

Battery TechnologyRole of this compoundResearch Finding
Cardiac Pacemaker Batteries Primary electrolyte component wikipedia.orgnih.govEnables long cycle life and high reliability for medical implants. nih.gov
Lithium-Sulfur (Li-S) Electrolyte Additive nih.govInduces protective coatings on electrodes, preventing polysulfide dissolution and enhancing cycle stability. nih.gov
Lithium-Oxygen (Li-O₂) Redox Mediator rsc.orgnih.govModulates cell chemistry to form LiOH, facilitating the charging process. lithium-chemical.comnih.gov
All-Solid-State (ASSB) Electrolyte Additive / Component acs.orgacs.orgReduces grain boundary resistance, increases ionic conductivity, and improves interfacial stability with lithium metal. acs.orgnih.gov

Solar Energy Conversion

Other Applications

Beyond energy technologies, the solid form of this compound is used as a phosphor for neutron detection. geeksforgeeks.orgwikipedia.orgextramarks.com This application leverages the high neutron capture cross-section of the lithium-6 (B80805) isotope. laboratorynotes.com

Properties

IUPAC Name

lithium;iodide
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InChI

InChI=1S/HI.Li/h1H;/q;+1/p-1
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InChI Key

HSZCZNFXUDYRKD-UHFFFAOYSA-M
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Canonical SMILES

[Li+].[I-]
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Molecular Formula

LiI, ILi
Record name lithium iodide
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DSSTOX Substance ID

DTXSID30908580
Record name Lithium iodide
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Molecular Weight

133.9 g/mol
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Physical Description

Trihydrate: White, extremely hygroscopic solid; Soluble in water; [Hawley] White, light yellow, or pink odorless powder; Soluble in water; [MSDSonline]
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CAS No.

10377-51-2, 21752-61-4, 29911-74-8
Record name Lithium iodide
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Lithium Iodide in Advanced Energy Storage Systems

Electrochemical Systems

Lithium iodide's influence extends across various electrochemical energy storage devices, where it primarily functions to improve electrolyte properties and interfacial characteristics.

Lithium-Ion Batteries

In the realm of lithium-ion batteries (LIBs), particularly those with advanced chemistries like lithium-sulfur (Li-S), this compound has been identified as a highly effective electrolyte additive.

Role in Interfacial Stability and Solid Electrolyte Interphase (SEI) Formation

A key function of this compound as an additive is its ability to induce the formation of a stable and protective Solid Electrolyte Interphase (SEI) on the surface of both the anode and the cathode. nih.govelsevierpure.comsigmaaldrich.com This Li-ion permeable coating is critical for the long-term health of the battery. nih.govelsevierpure.comsigmaaldrich.com The SEI layer created with the help of LiI acts as a physical barrier, preventing direct contact between the electrode material and the electrolyte, which in turn suppresses parasitic reactions. osti.gov Specifically, it helps to prevent the reduction of polysulfides on the anode side in Li-S systems. nih.govelsevierpure.comsigmaaldrich.com This improved interfacial stability is fundamental to achieving long cycle life and reliable battery operation. The formation of a stable SEI is a widely recognized strategy for improving the performance of lithium-ion cells, as it helps to manage the continual growth of this layer which can otherwise lead to capacity fade. osti.govresearchgate.netnih.gov

Solid-State Lithium Batteries (SSLBs)

This compound is also playing a pivotal role in the development of all-solid-state lithium batteries (SSLBs), which are sought after for their potential improvements in safety and energy density over traditional LIBs. researchgate.netazom.com

Solid Electrolyte Development and Optimization

In SSLBs, LiI is used as a dopant or additive to enhance the properties of solid electrolytes (SSEs). Research has shown that incorporating LiI into sulfide-based SSEs, such as lithium argyrodites and lithium thioborates, can significantly boost ionic conductivity. acs.orgrsc.org For example, adding LiI to a lithium thioborate (LBS) solid electrolyte was found to increase its ionic conductivity to 1.0 mS cm⁻¹ by promoting LBS crystallinity and favorably modifying the grain boundaries. acs.org The highly polarizable iodide anion contributes to faster ion conduction through the grain boundaries. acs.org

Studies have demonstrated that LiI can also improve the electrochemical stability window of sulfide (B99878) electrolytes and enhance their compatibility with electrodes. rsc.orgresearchgate.net In Li₂S-based cathodes, LiI promotes the formation of a stable, amorphous interphase on the SSE surface, which enhances lithium-ion diffusion and protects the electrolyte from decomposition during cycling. acs.org This interphase contributes to the charge-discharge capacity and allows for excellent cycling stability. acs.org Furthermore, adding LiI to sulfide solid electrolytes has been shown to suppress the formation and growth of lithium dendrites, a critical issue for the safety and longevity of batteries using lithium metal anodes. acs.orgbohrium.com This suppression is attributed to both the improved ionic conductivity of the bulk electrolyte and the enhanced stability of the interface between the electrolyte and the lithium metal. bohrium.com

Research Findings on this compound in Energy Storage

Application AreaMaterial SystemKey FindingReported Improvement
Lithium-Ion Battery (Electrolyte Additive)Lithium-Sulfur (Li-S) BatteryInduces formation of protective coatings on electrodes. nih.govelsevierpure.comPrevents polysulfide dissolution, decreases overpotential, and enhances cycle stability. nih.govelsevierpure.comresearchgate.net
Solid-State Battery (Solid Electrolyte)Lithium Thioborate (LBS) + LiIIncreases ionic conductivity by modifying grain boundaries. acs.orgAchieved ionic conductivity of 1.0 mS cm⁻¹ and improved cycling stability. acs.org
Solid-State Battery (Solid Electrolyte)Li₃PS₄ + LiISuppresses lithium dendrite formation. bohrium.comInhibits reductive decomposition of the electrolyte at the interface. bohrium.com
Solid-State Battery (Cathode/Electrolyte Interface)Li₂S-LiI Composite CathodeForms a stable amorphous interphase on the solid electrolyte surface. acs.orgEnhances Li-ion diffusion and protects the electrolyte from decomposition. acs.org
Solid-State Battery (Solid Electrolyte)LiI particle size reductionDecreasing particle size increases the number of grain boundaries. researchgate.netIncreased ionic conductivity by an order of magnitude (from 7.7×10⁻⁸ to 6.1×10⁻⁷ S cm⁻¹). researchgate.net
Enhancement of Ionic Conductivity

This compound (LiI) has been identified as a critical component in enhancing the ionic conductivity of solid-state electrolytes (SSEs), a key challenge in the development of high-performance, safe, all-solid-state batteries. Research has demonstrated that modifications to the physical properties of LiI, as well as its incorporation into various composite systems, can lead to significant improvements in lithium-ion transport.

One effective strategy is the reduction of LiI particle size. Studies have shown that by decreasing the particle size from approximately 5 µm to 2 µm through methods like grinding and sonication, the ionic conductivity can be increased by an order of magnitude at room temperature. researchgate.netresearchgate.net This enhancement is attributed to an increased number of grain boundaries and defects, which provide additional pathways for ion transport. researchgate.netresearchgate.net For instance, in a composite of 80% LiI and 20% LiI(3-hydroxypropionitrile)₂, reducing the particle size increased the ionic conductivity from 7.7 x 10⁻⁸ S cm⁻¹ to 6.1 x 10⁻⁷ S cm⁻¹. researchgate.netresearchgate.net

Furthermore, LiI is used as an additive to other electrolyte materials to boost their performance. When combined with lithium thioborates (LBS), specifically Li₁₀B₁₀S₂₀, LiI has been shown to increase the ionic conductivity to over 1.0 mS cm⁻¹. acs.org This improvement is due to LiI inducing the formation of crystalline Li₁₀B₁₀S₂₀ while residing in the grain boundaries, thereby reducing resistance. acs.org The highly polarizable iodide anion (I⁻) contributes to faster ion conduction compared to other halides like bromide (Br⁻) or chloride (Cl⁻). acs.org

Table 1: Effect of LiI Particle Size and Composition on Ionic Conductivity

Electrolyte SystemConditionIonic Conductivity (S cm⁻¹)Reference
LiI/LiI(HPN)₂ (80/20)5 ± 1 µm particle size7.7 x 10⁻⁸ researchgate.netresearchgate.net
LiI/LiI(HPN)₂ (80/20)2.0 ± 0.2 µm particle size6.1 x 10⁻⁷ researchgate.netresearchgate.net
Li₁₀B₁₀S₂₀ (LBS) with LiI-> 1.0 x 10⁻³ acs.org
Pure LiI-10⁻⁵ - 10⁻⁴ mS cm⁻¹ acs.org
Grain Boundary Modification

Table 2: Impact of LiI on Grain Boundary Resistance

Electrolyte SystemObservationKey FindingReference
xLi₂S-(100-x)LiIIonic conductivity is directly dependent on grain boundary conductivity.Grain boundary resistance is the dominant factor limiting overall conductivity. frontiersin.orgnih.gov
Li₁₀B₁₀S₂₀ (LBS) with LiILiI resides in the grain boundaries, reducing resistance.LiI acts as a grain boundary modifier to enhance total ionic conductivity. acs.org
Li₁.₄Al₀.₄Ti₁.₆(PO₄)₃ (LATP)Addition of LiI substantially reduces high grain boundary resistance.LiI improves the otherwise low total conductivity of LATP. researchgate.net
Interfacial Stability with Lithium Metal Anodes

A critical challenge for all-solid-state batteries is maintaining a stable interface between the solid electrolyte and the highly reactive lithium metal anode. nih.govfrontiersin.org Unstable interfaces can lead to decomposition reactions, increased interfacial resistance, and battery failure. nih.govacs.org this compound has been shown to play a crucial role in creating a more stable and effective solid-electrolyte interphase (SEI).

When used as an additive, LiI helps to form a stable, ionically conductive protective layer on the lithium anode. acs.orgnih.gov This is particularly evident in systems using lithium thioborate (LBS) solid-state electrolytes, where even small amounts of LiI lead to improved interfacial contact and stable cycling in symmetric cells with lithium electrodes. acs.org The addition of LiI lowers the interfacial resistance with the Li metal anode. acs.org

The principle of forming a stable, passivating layer is key. While some electrolytes are thermodynamically unstable against lithium metal, they can form decomposition products that are electronically insulating but ionically conductive, thus passivating the interface and preventing further reactions. acs.org For example, electrolytes like Li₃PS₄ are known to form a stable interface with lithium metal. acs.org LiI contributes to this effect by inducing the formation of a Li-ion-permeable protective coating that prevents undesirable side reactions at the anode. nih.gov In some advanced electrolyte designs, such as those based on Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ (LATP), coating the electrolyte particles with materials like Indium Trichloride (InCl₃) can create a lithiophilic Li-In alloy at the interface, which prevents direct contact between the electrolyte and lithium metal, thus enhancing structural stability and preventing degradation. nih.gov

Role in Suppressing Dendrite Growth

The formation of lithium dendrites—sharp, needle-like structures that grow from the anode during charging—is a primary cause of failure and safety hazards in lithium metal batteries. nih.govresearchgate.net These dendrites can penetrate the separator, causing internal short circuits. researchgate.netyoutube.com this compound has demonstrated significant potential in mitigating and suppressing dendrite formation.

A key mechanism for dendrite suppression is the formation of a stable and uniform solid electrolyte interphase (SEI) on the lithium anode, as facilitated by LiI. nih.gov By promoting a more homogeneous deposition of lithium ions, LiI helps to prevent the localized concentration of ion flux that leads to dendrite nucleation and growth. researchgate.net The negligible electronic conductivity of LiI is also a beneficial property, as high electronic conductivity in solid electrolytes can contribute to dendrite formation. researchgate.net

In composite electrolytes, such as lithium thioborate with a LiI additive (LBS-LiI), the resulting system exhibits a high critical current density (CCD) of 2.0 mA cm⁻². acs.org The CCD is the current density above which dendrites begin to grow; a higher CCD indicates greater resistance to dendrite formation, allowing for safer and faster charging. acs.orgyoutube.com Strategies for suppressing dendrites often focus on designing electrolyte systems and separators that can control the local electric field and promote uniform ion transport, a role that LiI effectively supports. stanford.eduosti.gov

Composite Electrolyte Formulations

This compound is frequently incorporated into composite solid-state electrolytes (CSEs) to leverage the combined advantages of multiple materials, aiming for a synergy of high ionic conductivity, mechanical flexibility, and interfacial stability. rsc.orgnih.govresearchgate.netsemanticscholar.org

One notable example is the formulation of LiI with 3-hydroxypropionitrile (B137533) (HPN) to create a LiI(HPN)₂ additive. researchgate.netresearchgate.net This composite, when mixed with pure LiI, demonstrated that processing methods to reduce particle size could significantly enhance ionic conductivity by improving the mixing of the components and increasing defect density. researchgate.netresearchgate.netosti.gov

Another advanced formulation involves combining LiI with lithium thioborates (LBS), such as Li₁₀B₁₀S₂₀. acs.org In this LBS-LiI system, the LiI acts as a grain boundary modifier, increasing the crystallinity of the LBS and creating highly conductive pathways for lithium ions, achieving an ionic conductivity of 1.0 mS cm⁻¹. acs.org

Table 3: Examples of LiI-Based Composite Electrolyte Formulations

Composite SystemRole of LiIKey OutcomeReference
LiI / LiI(HPN)₂Primary conductive phase; conductivity enhanced by additive and particle size reduction.Order of magnitude increase in ionic conductivity. researchgate.netresearchgate.net
Li₁₀B₁₀S₂₀ (LBS) - LiIGrain boundary modifier.High ionic conductivity (>1.0 mS cm⁻¹) and improved interfacial stability. acs.org
xLi₂S - (100-x)LiIComponent in an amorphous binary system.Ionic conductivity is controlled by grain boundary effects related to LiI amorphization. nih.gov
Cathode Composite Design and Interfacial Reactions

In all-solid-state batteries, particularly those utilizing high-capacity sulfur-based cathodes, the design of the cathode composite and the management of interfacial reactions are paramount. This compound has emerged as a key enabler in this area, especially for cathodes based on lithium sulfide (Li₂S). nih.govacs.org

Li₂S-based Cathodes

Lithium sulfide (Li₂S) is a promising cathode material due to its high theoretical capacity. However, its insulating nature and the potential for detrimental reactions at the cathode-electrolyte interface pose significant challenges. nih.govacs.org Incorporating LiI into the Li₂S cathode composite has been shown to dramatically improve battery performance. acs.org

Research indicates that during the initial charging process in a cell with a Li₂S-LiI composite cathode, an amorphous interphase is formed on the surface of the solid-state electrolyte. acs.org This interphase, composed of lithium, phosphorus, sulfur, and iodine, is crucial for stable operation. acs.org It acts as a protective layer, preventing the decomposition of the sulfide solid electrolyte, which can occur at the high operating potentials of the Li₂S cathode. acs.org

Furthermore, LiI enhances ion transport within the cathode structure. It is believed to promote lithium diffusion and act as an ion conduction pathway to the Li₂S active material, resulting in an increased charge-discharge capacity and better utilization of the active material. acs.org Li₂S–LiI solid solutions have demonstrated excellent cycling stability, maintaining high capacity over thousands of cycles. acs.org

In a related concept for lithium-sulfur (Li-S) batteries, inserting iodine into the sulfur crystal structure of the cathode was found to increase its electrical conductivity by 11 orders of magnitude. greencarcongress.com This sulfur-iodide material also has a low melting point (around 65°C), which allows for periodic re-melting to heal and repair any damage at the cathode-electrolyte interface that occurs during cycling, leading to significantly improved cycle life. greencarcongress.com

Table 4: Performance of LiI in Li₂S-Based Cathodes

SystemRole of LiI/IodineObserved ImprovementReference
Li₂S–LiI Composite CathodeForms a protective amorphous interphase on the solid electrolyte.Prevents electrolyte decomposition and enables stable cycling over 2000 cycles. acs.org
Li₂S–LiI Composite CathodeEnhances Li diffusion at the interface between Li₂S and the SSE.Increases charge-discharge capacity. acs.org
Sulfur-Iodide CathodeIncreases electrical conductivity of sulfur and lowers its melting point.Enables interfacial healing via re-melting, achieving 400 stable cycles. greencarcongress.com

Lithium-Air (Lithium-Oxygen) Batteries

This compound has garnered significant attention in the field of aprotic lithium-oxygen (Li-O₂) batteries due to its ability to act as a soluble catalyst, or redox mediator (RM). oup.comautotech.newstechnologynetworks.com Its presence in the electrolyte can fundamentally alter the battery's electrochemical processes, addressing key challenges such as high overpotentials and electrolyte degradation. oup.comnorthwestern.eduosti.gov

Redox Mediator Functionality

In a typical Li-O₂ battery, the sluggish kinetics of the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charge lead to high overpotentials, reducing energy efficiency and promoting parasitic side reactions. oup.comautotech.news this compound acts as a redox mediator by providing an alternative, faster reaction pathway. oup.com

During charging, the iodide anion (I⁻) is first oxidized at the cathode surface to form triiodide (I₃⁻). autotech.news This I₃⁻ then diffuses into the electrolyte to chemically decompose the solid discharge product, typically lithium peroxide (Li₂O₂), regenerating the iodide ions and releasing oxygen. oup.comautotech.news This process occurs at a lower potential than the direct electrochemical decomposition of Li₂O₂, thus reducing the charging overpotential. oup.com

During discharge, the mediator can be reduced at the electrode and then chemically reduce oxygen in the electrolyte, facilitating the formation of the discharge product away from the electrode surface and enhancing discharge capacity. oup.com The I⁻/I₃⁻ redox couple effectively acts as an electron shuttle, accelerating charge transport and counteracting the passivation of the porous air electrode by insulating discharge products. autotech.newstechnologynetworks.com

Influence on Discharge Product Chemistry (LiOH vs. Li₂O₂ Formation)

One of the most significant effects of using LiI in Li-O₂ batteries is its ability to shift the discharge product from lithium peroxide (Li₂O₂) to lithium hydroxide (B78521) (LiOH), especially when traces of water are present. northwestern.edulithium-chemical.comresearchgate.net In the absence of LiI, the typical discharge reaction involves a two-electron process to form Li₂O₂. oup.com However, the coexistence of LiI and water in the electrolyte promotes a four-electron oxygen reduction pathway that results in the formation of LiOH. cam.ac.ukacs.orgacs.org

This shift is considered beneficial because LiOH can be more stable than Li₂O₂ in some organic electrolytes and its formation pathway may involve fewer side reactions. acs.orgresearchgate.net While Li₂O₂ formation is often associated with highly reactive superoxide (B77818) intermediates that can degrade the electrolyte and carbon cathode, the LiOH formation route, facilitated by LiI, can lead to more stable cycling. acs.orgacs.org However, without LiI or without water, the discharge product predominantly remains Li₂O₂. lithium-chemical.comcam.ac.ukacs.orgresearchgate.net

Table 2: Influence of LiI and Water on Discharge Product

Electrolyte Condition Primary Discharge Product Key Observation
Standard (No LiI, Dry) Lithium Peroxide (Li₂O₂) Standard two-electron ORR pathway. oup.com
With LiI (Dry) Lithium Peroxide (Li₂O₂) LiI alone is insufficient to change the product. lithium-chemical.com
With H₂O (No LiI) Lithium Peroxide (Li₂O₂) Water alone is insufficient to change the product. acs.org
Catalytic Behavior in Oxygen Evolution and Reduction Reactions

The iodide ion is a key catalytic species in both the oxygen evolution (OER) and oxygen reduction reactions (ORR). acs.orgresearchgate.net During the ORR (discharge), LiI facilitates the chemical steps that lead to the formation of LiOH. acs.org It plays a role in decomposing peroxide or superoxide intermediates, which is a critical step in the four-electron reduction of oxygen. acs.orgresearchgate.net

During the OER (charge), the I⁻/I₃⁻ redox couple mediates the decomposition of the discharge product. oup.comautotech.news This mediated process avoids the high potentials needed for direct electrochemical oxidation of Li₂O₂ or LiOH, which often leads to the degradation of the carbon cathode and the electrolyte. oup.comtechnologynetworks.com Research has shown that the catalytic activity of different materials for the nonaqueous ORR correlates with their oxygen adsorption energy, following a "volcano-type" trend. nih.gov The use of a soluble catalyst like LiI improves energy efficiency and can significantly increase the discharge capacity of the cell. autotech.newstechnologynetworks.com

Synergistic Effects with Water in Electrolytes

The interplay between this compound and water is crucial and synergistic for promoting LiOH formation. cam.ac.ukacs.orgresearchgate.net Studies have demonstrated that neither LiI nor water alone can effectively shift the discharge product from Li₂O₂ to LiOH. lithium-chemical.comacs.org It is the combination of both that enables the four-electron pathway (O₂ + 2H₂O + 4Li⁺ + 4e⁻ → 4LiOH). researchgate.net

The mechanism involves iodide promoting the deprotonation of water, likely through strong I⁻–H₂O interactions. lithium-chemical.comrsc.org This increases the availability of hydroxide ions (OH⁻) needed for LiOH formation. lithium-chemical.com The concentration of water is a critical parameter; the catalytic effect of iodide is most efficient at low water concentrations. acs.orgresearchgate.net At high water contents, the iodide catalysis can be hindered due to the formation of large water-solvated clusters, leading to the formation of Li₂O₂ again. acs.orgresearchgate.net Therefore, controlling the H₂O:LiI ratio is essential for optimizing the battery's chemistry. rsc.org

Table 3: Impact of H₂O:LiI Ratio on Discharge Chemistry

H₂O:LiI Ratio Predominant Discharge Product(s) Observation
Low (< 5) Lithium Hydroxide (LiOH) Iodide is oxidized to triiodide, promoting LiOH formation. rsc.org
Strategies for Suppressing Irreversible Reactions

A major challenge in Li-O₂ batteries, including those utilizing LiI, is the suppression of irreversible side reactions that degrade cell components and limit cycle life. acs.orgresearchgate.net While forming LiOH can mitigate some issues related to superoxide attack, the re-oxidation of LiOH during charging is not always reversible and can lead to its own set of parasitic reactions. lithium-chemical.comacs.org

Several strategies are being explored to enhance reversibility:

Solvent Selection: The choice of electrolyte solvent significantly impacts the oxidizing power of the I₃⁻/I₂ redox couple and the stability of the system. lithium-chemical.comacs.org For example, using glyme-based electrolytes like tetraglyme (B29129) (G4) instead of more polar solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to suppress the release of reactive singlet oxygen and reduce electrolyte degradation, leading to better cyclability. acs.org

Electrolyte Additives: The introduction of ionic liquids to glyme-based electrolytes containing LiI and water has been shown to increase the oxidizing power of the triiodide mediator. researchgate.net This enhancement facilitates the reversible cycling of LiOH with a low charging overpotential, shifting the charging mechanism away from the formation of undesired species like IO⁻/IO₃⁻ and toward the desired O₂ evolution. researchgate.net

Protecting the Lithium Anode: The soluble redox species (I₃⁻/I₂) can diffuse to the lithium metal anode and react with it directly, a phenomenon known as the "shuttle effect," which causes self-discharge and capacity loss. researchgate.net Developing protective layers on the anode that are ionically conductive but electronically insulating is a critical strategy to prevent this irreversible reaction. researchgate.net

Redox Flow Batteries

This compound has been instrumental in the advancement of non-aqueous and aqueous redox flow batteries (RFBs), offering a pathway to high-energy-density storage solutions.

In the context of redox flow batteries, this compound is primarily utilized in the catholyte, the positive electrolyte, where the iodide/triiodide (I⁻/I₃⁻) redox couple serves as the active species.

Anolyte: The anolyte, or negative electrode, in a lithium-iodine flow battery is typically a lithium metal anode. rsc.orgresearchgate.net This configuration provides a high cell voltage due to the low electrochemical potential of lithium.

Catholyte: The catholyte contains dissolved this compound in an aqueous or organic solvent. During charging, iodide ions (I⁻) are oxidized to form triiodide ions (I₃⁻). During discharge, the reverse process occurs. A key advantage is the high solubility of LiI in aqueous solutions (around 8.2 M), which allows for a high concentration of the active redox species and thus a high theoretical energy density. researchgate.net

One innovative approach is the redox targeting flow lithium battery (RTFLB) , which combines a flowing catholyte with a solid-state energy storage material. rsc.orgresearchgate.net

In this design, the catholyte contains LiI dissolved in a solvent like tetraethylene glycol dimethyl ether (TEGDME). researchgate.net

This catholyte flows through a reservoir containing a solid-state material, such as lithium iron phosphate (B84403) (LiFePO₄). rsc.orgresearchgate.net

During discharge, the triiodide in the catholyte chemically oxidizes the LiFePO₄, and during charge, the iodide reduces the FePO₄. researchgate.net This "redox targeting" mechanism allows the battery to leverage the high energy density of solid materials while maintaining the decoupled power and energy characteristics of a flow battery. rsc.org

To further enhance the energy density, researchers have explored strategies to unlock the full capacity of iodide. Typically, only two-thirds of the iodide is used to ensure the formation of soluble triiodide (I₂ + I⁻ ↔ I₃⁻). By introducing bromide ions (Br⁻) as an alternative complexing agent to form iodine-bromide ions (I₂Br⁻), more iodide ions are freed up to participate in the redox reaction, thereby increasing the battery's capacity. rsc.org

Battery Type Anolyte Catholyte Composition Key Feature
Aqueous Li-I Flow Battery Lithium MetalHigh concentration of this compound (LiI) in water. researchgate.netHigh solubility of LiI leads to high energy density. researchgate.net
Li-I Redox Targeting Flow Battery Lithium MetalLiI in an organic solvent (e.g., TEGDME) with a solid LiFePO₄ reservoir. researchgate.netCombines flow battery design with high energy density of solid storage materials. rsc.org
Zinc/Iodine-Bromide Battery ZincIodide and Bromide salts in the electrolyte. rsc.orgBromide ions complex with iodine, freeing up more iodide for redox reactions and increasing capacity. rsc.org

This table provides an interactive overview of different redox flow battery formulations involving iodide.

The operation of a lithium-iodine flow battery relies on the efficient transport of ions between the anolyte and catholyte compartments, which are separated by a membrane.

During Discharge: Lithium ions (Li⁺) are released from the lithium metal anode, travel through the electrolyte, cross the separator, and enter the catholyte. Simultaneously, at the positive electrode, triiodide ions (I₃⁻) are reduced back to iodide ions (I⁻), accepting electrons from the external circuit.

During Charging: The process is reversed. Li⁺ ions from the catholyte move across the separator and plate onto the negative electrode, reforming the lithium metal anode. In the catholyte, iodide ions (I⁻) are oxidized at the positive electrode to form triiodide (I₃⁻). researchgate.net

In redox-targeting systems, the transport mechanism is slightly different. The redox mediator (I⁻/I₃⁻) shuttles electrons between the current collector and the stationary solid storage material (LiFePO₄). The iodide/triiodide molecules diffuse to the surface of the LiFePO₄ particles to chemically react, which means the solid material does not need to be wired to the current collector directly. researchgate.net The viscosity of the electrolyte can play a significant role; higher viscosity can slow the diffusion of iodide species, which can suppress unwanted redox shuttle effects, particularly in non-aqueous systems. acs.org

Solar Energy Conversion and Storage

This compound is a cornerstone of the electrolyte system in dye-sensitized solar cells (DSSCs), a type of photoelectrochemical cell that mimics photosynthesis to convert light into electricity.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the electrolyte's primary role is to regenerate the photo-oxidized dye and transport charge between the photoanode and the counter-electrode. The iodide/triiodide (I⁻/I₃⁻) redox couple, often formulated with LiI, remains the most effective and widely used mediator for achieving high-efficiency and stable devices. researchgate.netepfl.ch

The standard electrolyte in a high-performance DSSC is a solution containing this compound, iodine (I₂), and often an additive like 4-tert-butylpyridine (B128874) (TBP) dissolved in an organic solvent, typically acetonitrile (B52724). hsbi.de

Composition: LiI provides the iodide ions (I⁻) that act as the primary electron donor for regenerating the dye. Iodine is added to the solution, which reacts with iodide to form triiodide (I₃⁻), completing the I⁻/I₃⁻ redox couple. The concentration of LiI significantly influences the cell's electrochemical properties. researchgate.netdaneshyari.com

Conductivity: Studies on gel polymer electrolytes have shown that increasing LiI concentration can initially increase ionic conductivity before reaching a saturation point. researchgate.net In agarose-based electrolytes, the conduction behavior transitions from a "salt-in-polymer" to a "polymer-in-salt" mechanism as the LiI content increases significantly. researchgate.net

Charge Transfer: The addition of LiI generally reduces the charge transfer resistance at the counter-electrode and the charge recombination resistance at the TiO₂/dye/electrolyte interface. researchgate.net

Electron Lifetime: However, increasing LiI concentration can also shorten the electron lifetime within the TiO₂ film, which can be detrimental to performance. researchgate.net The presence of small Li⁺ cations is thought to have a beneficial effect by adsorbing to the surface of the titanium dioxide (TiO₂) semiconductor, which can positively shift its conduction band and enhance electron injection from the dye. mdpi.com

LiI Concentration Effect Observation Impact on DSSC Performance
Ionic Conductivity Varies with concentration, often showing an optimal point. researchgate.netAffects the overall series resistance and efficiency of the cell.
Charge Transfer Resistance Decreases with higher LiI concentration. researchgate.netImproves the kinetics at the counter-electrode.
Recombination Resistance Decreases with higher LiI concentration. researchgate.netCan increase the rate of unwanted recombination reactions.
Electron Lifetime Shortened with higher LiI concentration. researchgate.netReduces the distance an electron can travel before recombining, potentially lowering current.
Photovoltage (Voc) Can be negatively impacted by increased recombination. mdpi.comA decrease in Voc can lower the overall cell efficiency.

This interactive table summarizes the electrochemical effects of varying this compound concentration in a DSSC electrolyte.

The core function of the LiI-based electrolyte revolves around the regeneration of the sensitizing dye after it injects an electron into the semiconductor's conduction band. nih.gov

Dye Excitation and Injection: A photon strikes the dye molecule, exciting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). The electron is then rapidly injected into the conduction band of the TiO₂ semiconductor, leaving the dye in an oxidized state (Dye⁺). nih.govpnas.org

Dye Regeneration: An iodide ion (I⁻) from the electrolyte donates an electron to the oxidized dye, thereby regenerating it (Dye⁺ + e⁻ → Dye). This process is crucial to prevent the oxidized dye from being permanently degraded or from recapturing the injected electron (a process called recombination). pnas.org The regeneration by iodide first produces a diiodide radical anion (I₂⁻). researchgate.net

Redox Mediator Re-formation: The diiodide radical is unstable and undergoes a disproportionation reaction, where two I₂⁻ radicals react to form one triiodide ion (I₃⁻) and one iodide ion (I⁻). This step is key to the success of the iodide mediator, as the resulting I₃⁻ is less likely to recombine with electrons in the TiO₂ compared to the initial radical species. researchgate.netescholarship.org

Electrolyte Regeneration at Counter-Electrode: The triiodide ion diffuses through the electrolyte to the counter-electrode (typically coated with platinum). There, it accepts two electrons that have traveled through the external circuit, regenerating three iodide ions (I₃⁻ + 2e⁻ → 3I⁻). This completes the circuit. nih.gov

This multi-step regeneration mechanism, initiated by the photochemical interaction between the oxidized dye and iodide ions, is highly efficient and a primary reason for the enduring success of iodide-based electrolytes in DSSC technology. researchgate.netpnas.org

Impact on Electron Lifetime and Charge Transfer Resistance

In Dye-Sensitized Solar Cells (DSSCs), this compound plays a crucial role in the electrolyte, typically an iodide/triiodide (I⁻/I₃⁻) redox couple. The concentration of LiI has a significant impact on key electrochemical parameters that govern cell efficiency.

Electrochemical Impedance Spectroscopy (EIS) studies reveal that as the concentration of this compound increases, the charge transfer resistance and charge recombination resistance at the titanium dioxide (TiO₂)/electrolyte interface are reduced. researchgate.net This facilitates more efficient electron transfer processes. However, this is accompanied by a shortening of the electron lifetime within the DSSC. researchgate.net The reduction in electron lifetime is attributed to increased recombination with triiodide ions (I₃⁻). researchgate.net

The presence of Li⁺ cations can also positively shift the conduction band edge of the TiO₂ photoanode. researchgate.net This shift can lead to an increase in the short-circuit current density (Jsc) and the fill factor (FF), although it may also cause a decrease in the open-circuit voltage (Voc). researchgate.net The reduction in electron transport resistance is a primary reason for the improvement in the fill factor. researchgate.net

LiI Concentration EffectImpact on DSSC ParameterReference
Increasing Decrease in Charge Transfer Resistance researchgate.net
Increasing Decrease in Electron Lifetime researchgate.netresearchgate.net
Increasing Decrease in Open-Circuit Voltage (Voc) researchgate.net
Increasing Increase in Short-Circuit Current (Jsc) researchgate.net
Increasing Increase in Fill Factor (FF) researchgate.net

Perovskite Solar Cells

Role in Perovskite Layer Crystallization

The incorporation of this compound into the lead iodide (PbI₂) precursor solution before the formation of the methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskite layer has been shown to improve the material's quality. rsc.org The addition of LiI facilitates the formation of perovskite films with larger grain sizes and higher crystallinity. rsc.org X-ray diffraction (XRD) and atomic force microscopy (AFM) results indicate that this process also leads to a reduction in residual PbI₂ within the film, signifying a more complete and uniform crystallization. rsc.org

Efficiency Enhancement

The improved crystallinity and morphology of the perovskite layer directly translate to enhanced photovoltaic performance. Research has demonstrated a significant increase in the power conversion efficiency (PCE) of perovskite solar cells containing the this compound additive. For instance, cells fabricated with LiI in the precursor solution achieved a PCE of 17.01%, a substantial improvement from the 11.3% efficiency of cells without any additives. rsc.org Transient photovoltage measurements have confirmed that these additive-incorporated perovskites exhibit longer charge carrier lifetimes, which contributes to an improved fill factor (FF) and open-circuit voltage (Voc). rsc.org

Perovskite Solar Cell AdditivePower Conversion Efficiency (PCE)Key ImprovementsReference
None 11.3%Baseline performance rsc.org
This compound (LiI) 17.01%Larger grain size, higher crystallinity, longer carrier lifetime rsc.org

Aqueous Solar Flow Batteries

A novel application of this compound is in aqueous lithium-iodine solar flow batteries (Li-I SFBs), which integrate solar energy conversion and electrochemical storage into a single device.

Integration with Photoelectrodes

The aqueous Li-I solar flow battery combines a Li-I redox flow battery with a dye-sensitized TiO₂ photoelectrode. acs.orggreencarcongress.com The system utilizes a three-electrode configuration consisting of a metallic lithium anode, a platinum counter electrode, and the dye-sensitized TiO₂ photoelectrode. greencarcongress.comcleantechnica.com Both the counter electrode and the photoelectrode are in contact with a flowing catholyte containing the I₃⁻/I⁻ redox couple, which is based on this compound. acs.orggreencarcongress.com This design allows for the direct use of solar energy to drive the battery's charging process. acs.org

Photo-assisted Charging Processes

During the photo-assisted charging process, the system harnesses solar energy to store it as chemical energy. acs.orgnih.gov Under illumination, dye molecules adsorbed on the TiO₂ surface become photoexcited and inject electrons into the semiconductor's conduction band. greencarcongress.com The oxidized dye molecules are then regenerated by the oxidation of iodide ions (I⁻) to triiodide (I₃⁻) at the photoelectrode. acs.orggreencarcongress.com Simultaneously, lithium ions (Li⁺) move through a ceramic separator membrane and are reduced to metallic lithium at the anode, completing the charging cycle. greencarcongress.com

This photo-assisted mechanism allows the battery to be charged at a significantly lower voltage than its discharge voltage. The Li-I SFB can be charged at 2.90 V under 1 sun illumination, which is substantially lower than its discharging voltage of 3.30 V. acs.orgnih.govacs.org This reduction in charging voltage translates to an energy saving of nearly 20% compared to conventional Li-I batteries that require a charging voltage over 3.60 V. acs.orgacs.org

ProcessVoltageEnergy ImpactReference
Photo-assisted Charging 2.90 VLower voltage required due to solar energy input acs.orgcleantechnica.comnih.govacs.org
Discharging 3.30 VStandard electrochemical discharge acs.orgnih.govacs.org
Conventional Charging >3.60 VHigher energy input required without photo-assistance acs.org

Lithium Iodide in Advanced Chemical Synthesis and Catalysis

Organic Synthesis Reagent

Lithium iodide serves as a potent reagent in organic synthesis, facilitating a range of transformations that are crucial for building complex molecular architectures. Its applications span from activating stable bonds to promoting intricate cycloaddition reactions.

Carbon-Fluorine (C-F) Bond Functionalization

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, rendering it relatively inert. However, significant advancements have been made in selectively functionalizing these bonds, with this compound emerging as a key reagent in this area.

This compound has proven to be a highly effective and inexpensive reagent for the direct functionalization of C(sp³)-F bonds in a broad spectrum of aliphatic substrates. This transformation, a form of halide exchange, efficiently converts alkyl fluorides into their corresponding alkyl iodides. The reaction is typically conducted in chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂), aromatic solvents like toluene, or even under solvent-free conditions. The process can be carried out at room temperature or upon heating, with reaction times varying from hours to days depending on the substrate and conditions. Yields for this conversion are generally excellent, often exceeding 90% and reaching up to 99% in optimized cases nih.govacs.orgfigshare.comacs.org.

Table 1: Conversion of Alkyl Fluorides to Alkyl Iodides using this compound

Substrate TypeConditionsYield (%)Reference
Primary Alkyl Fluoride (B91410)CH₂Cl₂, 25 °C, 2 days>90 nih.govacs.orgacs.org
Secondary Alkyl FluorideToluene, 100 °C, 1 hour>90 nih.govacs.orgacs.org
Tertiary Alkyl FluorideToluene, 100 °C, 4 hours>90 nih.govacs.orgacs.org
Benzylic FluorideCH₂Cl₂, 25 °C, 2 days98 nih.govacs.orgacs.org
Propargylic FluorideToluene, 100 °C, 1 hour>90 nih.govacs.orgacs.org
α-Functionalized Alkyl FluorideCH₂Cl₂, 25 °C, 2 days>90 nih.govacs.orgacs.org
FluoroadamantaneToluene, 100 °C, 1 hour98 nih.govacs.orgacs.org
1-Benzyl-4-fluoropiperidineToluene, 100 °C, 4 hours>90 nih.govacs.orgacs.org
4-Nitrobenzyl FluorideCH₂Cl₂, 25 °C, 2 days>90 nih.govacs.orgacs.org
Ethyl FluoroacetateToluene, 100 °C, 4 hours>90 nih.govacs.orgacs.org
FluoroacetophenoneCH₂Cl₂, 25 °C, 2 days>90 nih.govacs.orgacs.org
FluoroacetonitrileToluene, 100 °C, 4 hours>90 nih.govacs.orgacs.org

A key advantage of using this compound for C-F bond functionalization is its remarkable selectivity. The reaction is highly specific for aliphatic monofluorides, efficiently displacing the fluoride ion. Crucially, under the same reaction conditions, alkyl difluorides, trifluorides, and even activated benzylic fluorides remain inert. Furthermore, aryl fluoride bonds are also tolerated, demonstrating the precise control this compound offers in targeting specific C-F bonds within a molecule nih.govacs.orgfigshare.comacs.org. This selectivity is attributed to the thermodynamic stability of the C-F bond and the ability of LiI to selectively activate and displace fluoride from aliphatic environments.

The in situ generated alkyl iodides readily undergo nucleophilic displacement reactions. For instance, treatment of alkyl fluorides with this compound in the presence of sulfur nucleophiles, such as benzo[d]oxazole-2(3H)-thione, leads to the formation of C-S bonds with high yields acs.orgacs.org. Similarly, reactions with various amines result in the efficient formation of C-N bonds acs.orgacs.org. The methodology has also been extended to C-C bond formation, including cross-coupling reactions with alkyl Grignard reagents catalyzed by CoCl₂/LiI/1,3-pentadiene systems, which effectively cleave C-F bonds to achieve alkyl-alkyl cross-coupling wikipedia.orgresearchgate.net. Furthermore, regioconvergent C-F bond functionalization of Morita-Baylis–Hillman fluorides with carbon nucleophiles has been achieved nih.gov.

Table 2: Coupled Nucleophilic Iodide Replacements following C-F Bond Functionalization

Fluoride SubstrateNucleophileProduct TypeConditionsYield (%)Reference
Alkyl FluorideBenzo[d]oxazole-2(3H)-thioneC-S BondToluene, 100 °C~99 acs.orgacs.org
Alkyl FluorideAmineC-N BondVarious conditions85–97 acs.orgacs.org
Alkyl FluorideAlkyl Grignard ReagentC-C BondCoCl₂/LiI/1,3-pentadiene catalyst systemHigh wikipedia.orgresearchgate.net
MBH FluorideCarbon NucleophileC-C BondRoom temperatureExcellent nih.gov
FluoroacetonitrileBenzo[d]oxazole-2(3H)-thioneC-S BondToluene, 100 °C75 acs.orgacs.org

Catalyst or Reagent in Various Organic Transformations

Beyond C-F bond functionalization, this compound serves as a valuable reagent and catalyst in several other significant organic transformations.

C-O Bond Cleavage: this compound is effective in cleaving carbon-oxygen (C-O) bonds. A notable example is its use in the conversion of methyl esters to carboxylic acids, following the reaction RCO₂CH₃ + LiI → RCO₂Li + CH₃I. This reactivity also extends to the cleavage of epoxides and aziridines nih.govwikipedia.orgcollegedunia.comtoppr.commanac-inc.co.jp.

[3+2] Cycloaddition Reactions: this compound promotes [3+2]-cycloaddition reactions between N-tosylaziridines and α,β-unsaturated ketones. This transformation provides a direct and efficient route to N-tosylpyrrolidines, including those with quaternary carbon centers and spirocyclic structures. The reaction typically proceeds under mild conditions in solvents like 1,2-dimethoxyethane (B42094) (DME) nih.govacs.orgfigshare.comacs.orgorganic-chemistry.org. An intramolecular variant allows for the synthesis of tropane (B1204802) skeletons nih.govacs.orgfigshare.comacs.orgorganic-chemistry.org.

Table 3: [3+2] Cycloaddition of N-Tosylaziridines with α,β-Unsaturated Ketones Catalyzed by LiI

N-Tosylaziridineα,β-Unsaturated KetoneProduct TypeConditionsYield (%)Reference
N-TosylaziridineMethyl Vinyl KetoneN-TosylpyrrolidineDME, LiIHigh nih.govacs.orgfigshare.comacs.orgorganic-chemistry.org
N-TosylaziridineCyclic EnoneN-TosylpyrrolidineDME, LiIModerate acs.org
N-TosylaziridineE-EnoneN-TosylpyrrolidineDME, LiIHigh acs.org

Hypervalent Iodine Catalysis Activation: Lithium salts, including this compound, can serve to activate hypervalent iodine catalysts. This activation is crucial in reactions such as amide and alkene coupling, facilitating olefin oxyamination processes. The lithium cation is believed to play a role in coordinating with the hypervalent iodine species, thereby enhancing its catalytic activity acs.orgbeilstein-journals.orgnih.govresearchgate.netacs.orgbeilstein-journals.org.

Ether Cleavage: In the presence of an acid catalyst, this compound can cleave ether bonds to yield iodoalkanes. The mechanism involves the nucleophilic attack of iodide ions on protonated oxonium ion intermediates manac-inc.co.jp.

Reductive Cleavage of Propargylic Ethers: When used in conjunction with sodium dispersion, this compound can effect the reductive cleavage of propargylic C-O bonds. This process generates carbanion species that can subsequently react with boron electrophiles to form allenylboronates nih.gov.

Carbonylation Catalysis: this compound has been employed as an additive to stabilize rhodium catalysts in carbonylation reactions, such as the carbonylation of methyl acetate (B1210297) to acetic anhydride, maintaining high catalytic activity under low water concentrations rsc.org.

Catalysis

Lewis Acid Catalysis

This compound exhibits Lewis acidic properties, enabling it to coordinate with electron-rich species and activate substrates for subsequent reactions. While often considered a milder Lewis acid compared to traditional metal halides, its catalytic activity is valuable in specific organic transformations. The lithium cation (Li⁺) can coordinate to Lewis basic sites on organic molecules, such as carbonyl oxygens or ether oxygens, thereby increasing the electrophilicity of the coordinated atom and facilitating nucleophilic attack.

LiI has been employed as a catalyst in reactions such as ester cleavage and decarboxylation, C-C bond forming reactions, and epoxide opening sigmaaldrich.comscientificlabs.ie. Its ability to act as a mild Lewis acid allows for selective transformations without causing extensive degradation of sensitive substrates. Furthermore, lithium salts, in general, are known to influence reaction rates and selectivities by coordinating to substrates, thereby enhancing their reactivity towards nucleophiles thieme-connect.deethz.ch. For instance, in reactions involving carbonyl compounds, the coordination of Li⁺ can activate the carbonyl group, making it more susceptible to nucleophilic addition ethz.ch.

Table 1: Examples of this compound in Catalysis

Reaction TypeSubstrate/TransformationConditionsProduct ExampleYield/SelectivityReference
Ester CleavageVarious estersLiI, solvent (e.g., pyridine)Carboxylic acid and alcoholNot specified sigmaaldrich.comscientificlabs.ie
Epoxide OpeningEpoxidesLiI, solventHalohydrins or other ring-opened productsNot specified sigmaaldrich.comscientificlabs.ie
C-C Bond FormationVarious substratesLiI, solventC-C coupled productsNot specified sigmaaldrich.comscientificlabs.ie
Spiro Compound SynthesisSpecific precursorsLiI, solventSpiro compoundsNot specified google.com
Aldol AdditionKetene acetal (B89532) to aldehydeLiI, CH₂Cl₂ suspensionAldol adductHigher rate than Et₂O/LiClO₄ ethz.ch

Activation of Hypervalent Iodine Catalysts

Hypervalent iodine compounds, particularly iodine(III) reagents, are powerful tools in organic synthesis, known for their versatility, low toxicity, and ease of handling researchgate.netacs.org. Their catalytic activity can often be significantly modulated and enhanced by the addition of certain salts, including lithium salts. This compound, in particular, can play a crucial role in activating hypervalent iodine catalysts through various mechanisms, often involving salt metathesis or coordination.

The activation process typically involves the formation of more reactive cationic hypervalent iodine species. For example, hypervalent iodine(III) reagents with difluoro ligands can undergo salt metathesis with lithium salts such as lithium tetrafluoroborate (B81430) (LiBF₄) or lithium hexafluorophosphate (B91526) (LiPF₆) to generate more electrophilic cationic hypervalent iodine catalysts beilstein-journals.orgresearchgate.net. This activation strategy is key to enabling the catalytic cycle and facilitating reactions with less reactive substrates or nucleophiles. The iodide anion from LiI can also participate by acting as a source of iodine or by influencing the electronic properties of the hypervalent iodine species acs.org.

Olefin Oxyamination Reactions

A prominent application of lithium salt-activated hypervalent iodine catalysis is in olefin oxyamination reactions, where an amine and an oxygen functionality are introduced across a carbon-carbon double bond beilstein-journals.orgresearchgate.netnih.govnih.govacs.org. These reactions are challenging due to the need for regioselective addition of two distinct nucleophiles.

In this context, lithium salts, including LiI, have been employed to activate hypervalent iodine catalysts, enabling the intermolecular coupling of soft nucleophiles, such as amides, onto olefins beilstein-journals.orgresearchgate.netnih.gov. The activated hypervalent iodine catalyst can effectively coordinate to the olefin, promoting the nucleophilic attack by the amide, which serves as both the nitrogen and oxygen source. This strategy allows for the formation of valuable heterocyclic compounds, such as oxazolines, with high regioselectivity beilstein-journals.orgresearchgate.netacs.org. For instance, studies have demonstrated that hypervalent iodine catalysts, in conjunction with lithium salts like LiBF₄ or LiPF₆, can facilitate the oxyamination of activated olefins using simple amides beilstein-journals.orgresearchgate.net. The reaction can proceed via a proposed catalytic cycle where the lithium salt facilitates the generation of a highly reactive cationic iodonium (B1229267) species beilstein-journals.orgresearchgate.net.

Table 2: Lithium Salt-Activated Olefin Oxyamination Reactions

Olefin SubstrateNucleophile (N, O Source)Hypervalent Iodine Catalyst PrecursorLithium Salt AdditiveConditionsProduct TypeYieldRegio-/StereoselectivityReference
StyreneBenzamideIodotoluene A (20 mol%)LiBF₄ (100 mol%)Selectfluor (150 mol%), MeNO₂ (0.25 M), rt, 16 hOxazoline95%Not specified researchgate.net
StyreneN-propargylamidePhI(OAc)₂LiINot specified(E)-5-iodomethylene-2-oxazolinesGood to excellentNot specified acs.org
Activated OlefinsAmidesHypervalent iodine speciesLiBF₄ or LiPF₆Facilitates formation of cationic hypervalent iodine catalyst for intermolecular coupling with amides.OxazolinesHighHigh regioselectivity beilstein-journals.orgnih.gov

Note: Yields and selectivity data are based on reported studies and may vary depending on specific reaction conditions and substrates.

Impact of Lithium Salt Counterions on Reaction Rate

The presence of lithium salts, including this compound, can significantly influence the kinetics and efficiency of catalytic reactions. This influence arises from the combined effects of the lithium cation and the associated anion, which can interact with substrates, intermediates, and catalysts in various ways thieme-connect.deethz.chnih.gov.

The lithium cation (Li⁺) is a small, highly charged species that can act as a Lewis acid, coordinating to polar functional groups and thereby altering substrate reactivity. For instance, Li⁺ can enhance the electrophilicity of carbonyl groups or activate other electron-rich centers thieme-connect.deethz.ch. This coordination can lead to rate accelerations in various transformations, such as nucleophilic additions and cycloadditions thieme-connect.deethz.ch.

The iodide anion (I⁻) from LiI can also play a role. It can act as a nucleophile, a leaving group, or a ligand, influencing reaction pathways and rates. In some catalytic cycles, the iodide anion may be involved in redox processes or in stabilizing reactive intermediates acs.org.

Comparative studies have highlighted the impact of different lithium salts and counterions on reaction rates. For example, in cobaltate-catalyzed alkene hydrogenation, lithium salts have been shown to drastically outperform other alkali metal salts, suggesting a specific role for the Li⁺ cation in facilitating the catalytic process uni-regensburg.de. The counterion can participate in the catalytic cycle, potentially coordinating to metal hydride intermediates and influencing the turnover-limiting migratory insertion step uni-regensburg.de. Furthermore, the nature of the anion can affect the solubility and aggregation state of the lithium salt, which in turn can impact reaction kinetics and selectivity thieme-connect.denih.gov. Salts with weakly coordinating anions, such as iodide or triflate, are often preferred for substrate activation due to their lower tendency to form strong ion pairs with the active catalytic species thieme-connect.de.

Table 3: Comparative Influence of Lithium Salts on Reaction Rates

Reaction TypeCatalyst SystemLithium Salt AdditiveOther Salts ComparedEffect on Reaction Rate/YieldReference
Alkene HydrogenationCobaltate-catalyzedLi⁺ (e.g., Li(thf)₂)K⁺, Na⁺, Mg²⁺, N(nBu)₄⁺Li⁺ and Mg²⁺ salts drastically outperform others; Li⁺ salt gives ~90% yield in 30 min. uni-regensburg.de
Aldol AdditionKetene acetal to aldehydeLiILiClO₄LiI promoted higher reaction rate than Et₂O/LiClO₄. ethz.ch
Ester AminolysisVarious estersLi saltsNone specifiedUp to 10⁵ fold acceleration. ethz.ch
Friedel-Crafts AcylationBenzene derivativesLiClO₄None specifiedActivated reaction. ethz.ch

Note: Specific quantitative data on reaction rates are often context-dependent and may not be universally comparable across different reaction systems.

Compound List:

this compound (LiI)

Lithium tetrafluoroborate (LiBF₄)

Lithium hexafluorophosphate (LiPF₆)

Iodotoluene A

Benzamide

Selectfluor

MeNO₂ (Nitromethane)

PhI(OAc)₂ (Iodosylbenzene diacetate)

N-propargylamide

Cobaltate complexes

Potassium (K⁺)

Sodium (Na⁺)

Magnesium (Mg²⁺)

Tetrabutylammonium (N(nBu)₄⁺)

Lithium chloride (LiCl)

Lithium bromide (LiBr)

Lithium trifluoromethanesulfonate (B1224126) (LiOTf)

Lithium perchlorate (B79767) (LiClO₄)

Advanced Theoretical and Computational Studies of Lithium Iodide

Quantum Chemical Calculations

Quantum chemical calculations, particularly ab initio methods, provide a first-principles approach to understanding the electronic structure and energetics of lithium iodide. These calculations solve approximations of the Schrödinger equation to determine properties like bond lengths, harmonic frequencies, and dissociation energies for LiX species, including this compound and its ions (LiI, LiI+, LiI⁻). researchgate.net Studies have systematically calculated these properties for a range of lithium-containing diatomic molecules, providing a comprehensive dataset for species that may be difficult to characterize experimentally. researchgate.net

For instance, ab initio calculations have been performed on clusters of lithium ions with solvent molecules, such as acetonitrile (B52724), using methods like MP2 and B3LYP with extensive basis sets (e.g., 6-311+G**). researchgate.net These studies determine intermolecular distances and binding energies, showing how the average ion-ligand distance changes with the number of solvent molecules in the cluster. researchgate.net Furthermore, large-scale computational efforts have generated extensive datasets, such as the Lithium-Ion Battery Electrolyte (LIBE) database, which contains structural, thermodynamic, and vibrational information on thousands of species relevant to electrolyte and solid electrolyte interphase (SEI) chemistry. nih.govchemrxiv.org This data, derived from high-level quantum chemical calculations, is crucial for understanding the fundamental chemical processes in energy storage systems where this compound might be a component or a reaction product. nih.govlbl.gov

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary tool for investigating the properties of materials like this compound, offering a balance between computational cost and accuracy. rsc.org It is widely used to examine thermodynamic stability, structural properties, and electronic characteristics of lithium-containing compounds. For example, DFT calculations using the Generalized Gradient Approximation (GGA) have been employed to study complex materials like the antiperovskite Li₃OI, where understanding the properties of the constituent binary compounds, such as LiI and Lithium Oxide, is essential. ieeesem.comresearchgate.net These studies compute ground state energies and enthalpies of formation to predict stable synthesis conditions. ieeesem.comresearchgate.net

DFT is instrumental in determining the electronic structure of this compound. High-level ab initio calculations are often performed to provide a quantitative basis for interpreting experimental results, such as those from photoionization spectroscopy. aip.orgbohrium.com For the LiI molecule, these calculations treat it as a system with effectively 10 electrons by using a pseudopotential for the core electrons of the iodine atom, which simplifies the computation. aip.org

The electronic band structure and density of states (DOS) for crystalline LiI have been computed using various DFT functionals. The Materials Project, for example, provides computed data for the cubic phase of LiI (space group Fm-3m), though it notes that semi-local DFT methods like PBEsol tend to underestimate the band gap. materialsproject.org Other studies focusing on related alkali lead iodide perovskites (APbI₃) use DFT to show that the electronic properties are influenced by the alkali cation (like Li⁺) and that the top of the valence band is primarily formed by the p-orbitals of iodine. researchgate.netacs.org

Selected Electronic and Structural Properties of this compound
PropertyValueMethod/Reference
Crystal StructureCubic (NaCl motif) wikipedia.org
Lattice Parameter (a)~6.0 Å (Theoretical/DFT) materialsproject.org
Experimental Band Gap5.94 eV (Exciton Energy) ucl.ac.uk
Calculated PBE Band GapUnderestimated by semi-local DFT materialsproject.org
Spin-Orbit Coupling (Valence Band)1.23 eV (Theoretical) ucl.ac.uk

DFT calculations provide deep insights into the chemical reactivity of this compound. A key reaction where LiI is used is the cleavage of C-O bonds in organic synthesis, such as converting methyl esters to carboxylic acids. wikipedia.org The mechanism for this reaction is often proposed to be an Sₙ2-type nucleophilic substitution. youtube.com Computational studies can model the reaction pathway, where the iodide ion acts as a nucleophile, performing a backside attack on the methyl carbon. The preference for polar aprotic solvents like DMF in these reactions, which is known to favor Sₙ2 pathways, can be rationalized through computational modeling of the transition states and solvent effects. youtube.com The observation that methyl esters react significantly faster than ethyl esters is attributed to steric hindrance, a factor that can be quantified by calculating the activation energies for the respective Sₙ2 transition states. youtube.com

Molecular Dynamics and Reaction Mechanisms

Molecular dynamics (MD) simulations are used to study the time-dependent behavior and reaction mechanisms of this compound in various environments.

The predissociation dynamics of this compound in its first excited (A-state) have been extensively studied using femtosecond pump-probe photoionization spectroscopy, with the results interpreted through high-level theoretical modeling. nih.govaip.org When gas-phase LiI is excited, the transient ion signals show damped oscillations, which correspond to the motion and subsequent decay of a vibrational wave packet. aip.orgarxiv.org

This decay is the result of predissociation, which occurs predominantly at the avoided crossing between the ground ionic potential curve (X-state) and the first excited covalent potential curve (A-state). aip.org Through simulations of the wave packet dynamics based on ab initio calculations of the electronic structure, a key parameter—the coupling constant (V_XA) between these two states—has been determined. aip.orgnih.gov

Predissociation Dynamics Parameters for LiI (A-state)
ParameterValueSource
Excited StateA-state nih.govaip.org
MechanismPredissociation at X-A curve crossing aip.orgaip.org
Coupling Constant (V_XA)650 (±20) cm⁻¹ nih.govaip.orgdntb.gov.ua
Observation in Gas PhaseDamped oscillations of Li⁺ and LiI⁺ signals arxiv.org
Observation in Helium NanodropletsFast relaxation of vibrational excitation, no oscillations nih.govaip.org

The research found a coupling constant of approximately 650 cm⁻¹, which quantifies the efficiency of the electronic transition leading to the dissociation of the molecule. nih.govaip.orgdntb.gov.ua In contrast, when LiI is embedded in helium nanodroplets, these oscillations are not observed, indicating that the surrounding helium environment causes rapid relaxation of the vibrational energy. nih.govaip.org

Vibrational Wave Packet Excitation and Decay

The dynamics of vibrational wave packet excitation and subsequent decay in this compound (LiI) have been elucidated through femtosecond pump-probe photoionization spectroscopy. aip.orgdntb.gov.uaresearchgate.net In the gas phase, the interaction of LiI with an ultrashort laser pulse initiates the excitation of a vibrational wave packet from the ground electronic state (X-state) to the first excited state (A-state). aip.org This process results in oscillations of the wave packet between the inner and outer classical turning points of the A-state potential energy curve. aip.org

The transient signals of lithium ions (Li⁺) and this compound ions (LiI⁺) exhibit damped oscillations, which are direct consequences of the wave packet's motion and its subsequent decay. aip.orgresearchgate.net The decay of these oscillations is primarily attributed to predissociation, a process where the molecule transitions from a bound electronic state to a dissociative state. High-level ab initio calculations and simulations of the wave packet dynamics indicate that this predissociation predominantly occurs at the lowest avoided crossing between the X and A potential energy curves. aip.org A coupling constant (VXA) of 650(20) cm⁻¹ has been inferred for this crossing. aip.orgresearchgate.net

The contrast of the wave packet oscillations is most pronounced at a laser wavelength of approximately 275 nm, allowing for the observation of damped oscillations for up to 8 picoseconds. aip.org The revival of the oscillatory signal at around 13 picoseconds is a result of the partial rephasing of the wave packet, a phenomenon governed by the anharmonicity of the potential. aip.org When LiI is embedded in helium nanodroplets, the pump-probe delay dependence is absent, suggesting a rapid relaxation of the vibrational excitation induced by the droplet environment. aip.orgresearchgate.net

CALPHAD Method for Phase Diagram Assessment

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational thermodynamic approach used to assess and predict phase diagrams and thermodynamic properties of multicomponent systems. researchgate.net This method combines experimental data with theoretical calculations, such as those from ab initio methods, to create a self-consistent thermodynamic database. rsc.orgrsc.org For the lithium borohydride-lithium iodide (LiBH₄-LiI) system, the CALPHAD method has been instrumental in developing a comprehensive thermodynamic description and assessing the pseudo-binary phase diagram across all compositions and temperature ranges. rsc.orgrsc.org This approach is crucial for understanding the stability of different phases and for the development of materials with specific properties, such as solid-state electrolytes. rsc.orgnih.gov

The application of the CALPHAD method to the LiBH₄-LiI system involves modeling the Gibbs free energy of each phase as a function of temperature and composition. rsc.org By merging experimental results from techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) with ab initio calculations, a complete thermodynamic assessment can be achieved. rsc.orgrsc.org

The substitution of the BH₄⁻ anion with I⁻ in lithium borohydride (B1222165) can stabilize the high-temperature hexagonal structure of LiBH₄ at room temperature, leading to materials with high lithium-ion conductivity. rsc.orgrsc.org The thermodynamic properties of the LiBH₄-LiI pseudo-binary system have been investigated through a combination of experimental techniques and theoretical calculations. rsc.org

Differential Scanning Calorimetry (DSC) has been employed to determine key thermodynamic features of various compositions within the LiBH₄-LiI system. rsc.org For instance, for a sample with a 5% molar fraction of LiI in LiBH₄, the orthorhombic-to-hexagonal phase transition is observed at a lower temperature (around 82-95 °C) compared to pure LiBH₄. rsc.org The measured enthalpy of this transition is comparable to that of pure LiBH₄. rsc.org The CALPHAD method, informed by these experimental values and ab initio calculations, allows for the assessment of the thermodynamic properties of the entire pseudo-binary system. rsc.org

The enthalpy of mixing is a critical parameter for understanding the formation and stability of solid solutions. rsc.org For the hexagonal Li(BH₄)₁₋ₓ(I)ₓ solid solution, the enthalpy of mixing was experimentally determined. rsc.orgrsc.org For a hand-mixed sample with a 50% molar fraction of LiI, DSC measurements yielded an exothermic peak, providing a value of -1.81 ± 0.4 kJ mol⁻¹ for the enthalpy of mixing of the hexagonal solid solution. rsc.org An average value of 1800 ± 410 J mol⁻¹ has also been reported. rsc.org

The enthalpy of melting has also been acquired for samples with varying molar fractions. rsc.org These experimental values, in conjunction with literature data and ab initio calculations, are used within the CALPHAD framework to model the thermodynamic properties of the system. rsc.org A Redlich–Kister solution model can be employed to describe the excess Gibbs energy of the solid solution, with interaction parameters adjusted to fit the experimental data. rsc.org

The formation of a hexagonal Li(BH₄)₁₋ₓ(I)ₓ solid solution is a key feature of the LiBH₄-LiI system. rsc.org Experimental studies using X-ray diffraction have defined the monophasic zone of this hexagonal solid solution to be between x = 0.18 and x = 0.60 at 25 °C. rsc.orgrsc.org The substitution of the larger I⁻ anion for the BH₄⁻ anion stabilizes the hexagonal phase of LiBH₄, which is typically only stable at higher temperatures. rsc.orgnih.gov

Lithium Iodide in Emerging Applications

Hydrogen Storage Materials

Computational studies have identified lithium iodide as a potentially viable material for hydrogen storage, particularly at low temperatures. researchgate.net The interaction between molecular hydrogen and LiI is governed by mechanisms that allow for efficient and reversible hydrogen uptake.

The adsorption of hydrogen onto this compound is characterized as a quasi-sorption process. researchgate.netnii.ac.jp This type of interaction is intermediate between physisorption (weak van der Waals forces) and chemisorption (strong covalent bonding). In the case of LiI, molecular hydrogen interacts with the lithium center of the molecule through an electrovalent force. researchgate.net Density functional theory (DFT) studies indicate that this interaction involves a charge transfer from the bonding orbital of the trapped hydrogen molecules to the antibonding orbital of the lone pair of electrons of the lithium center.

A key metric for hydrogen storage materials is the gravimetric weight percentage (wt%), which measures the mass of hydrogen stored relative to the total mass of the material. Computational models have shown that a single this compound molecule can adsorb up to 10 hydrogen (H₂) molecules. researchgate.net This level of adsorption corresponds to a high gravimetric wt% value of 13.07%, a promising figure when compared against industry standards for hydrogen storage systems. researchgate.net

Table 1: Theoretical Hydrogen Adsorption Performance of this compound

Property Value Source
Maximum H₂ Molecules per LiI Molecule 10 researchgate.net

The thermodynamic viability of the hydrogen storage process is determined by the change in Gibbs free energy (ΔG). For the adsorption to be spontaneous, ΔG must be negative. Studies have shown that for the LiI-H₂ system, the adsorption process is indeed spontaneous at cryogenic temperatures. researchgate.netnii.ac.jp This indicates that this compound is a viable template for hydrogen storage under low-temperature conditions. researchgate.net

Nuclear Reactor Coolants and Neutron Absorbers

Liquid lithium is recognized as an efficient coolant for nuclear power installations, including fission and fusion reactors, due to its excellent thermal properties like high specific heat, thermal conductivity, and a low vapor pressure. iaea.orggoogle.com In nuclear applications, specific isotopes of elements are often crucial. The isotope lithium-6 (B80805) (⁶Li) has a large neutron capture cross-section, making it an effective neutron absorber. johncaunt.comyoutube.com This property is essential for controlling the rate of fission in a reactor. wikipedia.org

While lithium metal is the primary focus for coolants, this compound enriched with the ⁶Li isotope can serve a dual purpose. As a lithium salt, it contributes to the neutron-absorbing capability necessary for reactor control. The use of lithium-6 is also central to tritium breeding in fusion reactors, where neutrons react with lithium to produce tritium, a key fusion fuel component. google.com

Neutron Detection (as Phosphor)

This compound, when doped with europium (LiI(Eu)), functions as an effective scintillator, or phosphor, for the detection of thermal neutrons. amcrys.combarc.gov.in This application is critical in various fields, including nuclear safety and materials science.

The detection mechanism relies on the nuclear reaction between a thermal neutron and the ⁶Li isotope within the crystal. johncaunt.com This interaction produces an alpha particle and a triton (a tritium nucleus), which in turn cause the crystal to scintillate, or emit light. johncaunt.com

⁶Li + n → ⁴He (alpha) + ³H (triton) + 4.78 MeV scionix.nl

The energy released in this reaction (Q-value of 4.78 MeV) is substantial, creating a distinct peak in the detector's energy spectrum, typically around an equivalent gamma-ray energy of 3 MeV. amcrys.comosti.gov This high-energy signal allows for excellent discrimination between neutrons and background gamma rays, which typically have energies below 2.7 MeV. osti.gov A thin, 3 mm crystal of LiI(Eu) is capable of stopping 90% of incident thermal neutrons. youtube.com The material is, however, highly hygroscopic and must be hermetically sealed to prevent degradation from moisture. amcrys.combarc.gov.in

Table 2: Properties of LiI(Eu) Scintillator for Neutron Detection

Property Value/Description Source(s)
Activator Europium (Eu) johncaunt.com
Target Isotope Lithium-6 (⁶Li) amcrys.com
Detection Reaction ⁶Li(n,α)³H johncaunt.com
Q-value 4.78 MeV scionix.nl
Emission Peak ~470 nm (Blue) amcrys.combarc.gov.in
Light Yield ~30-35% of NaI(Tl) amcrys.com
Neutron Peak Location > 3 MeV (gamma-equivalent energy) amcrys.comosti.gov
Key Advantage Excellent neutron/gamma discrimination johncaunt.comscionix.nl

Moisture Control (Desiccant)

Desiccants are materials that absorb moisture from the air. Lithium halides, such as lithium chloride and lithium bromide, are well-known for their strong hygroscopic properties and are used in industrial drying and air conditioning systems. nih.govairvacuumprocess.com this compound shares this characteristic. The high solubility of LiI in water and its strong affinity for water molecules make it a potent desiccant. This property is noted as a challenge in its application for neutron detection, where the material must be sealed to prevent moisture absorption. amcrys.combarc.gov.in However, this same characteristic makes it effective for moisture control in applications where maintaining a very low humidity environment is critical, such as in the manufacturing of lithium-ion batteries. bryair.combryair.com Liquid desiccant systems utilizing lithium salts can directly absorb humidity from the air, offering an energy-efficient alternative to traditional cooling-based dehumidification. airvacuumprocess.com

Advanced Characterization Techniques and Methodologies in Lithium Iodide Research

Microscopic Techniques

Microscopic techniques are essential for visualizing the morphology, structure, and topography of lithium iodide at the micro- and nanoscale. These methods provide direct visual evidence of the physical form of LiI, which can be correlated with its chemical and electrochemical properties.

Scanning Electron Microscopy (SEM) is a widely used technique that produces images of a sample by scanning the surface with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition.

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. TEM can achieve significantly higher resolution than SEM, allowing for the visualization of features at the nanoscale, including crystal lattices.

TEM has been used to study the morphology of lithium deposition in the presence of electrolytes that may contain LiI or its reaction products. researchgate.net High-resolution TEM (HRTEM) can provide detailed structural information about LiI nanostructures or thin films, revealing their crystallinity and orientation. The information gleaned from TEM is crucial for understanding the fundamental growth mechanisms and structural properties of LiI at the nanoscale.

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. The AFM generates a three-dimensional topographical map of the sample's surface by scanning a sharp tip at the end of a cantilever over the surface. azooptics.comazooptics.com

AFM is particularly useful for characterizing the surface roughness and topography of thin films and coatings. researchgate.nettribology.rs For example, in the study of protective layers on lithium metal anodes, where LiI might be a component, AFM can be used to image the surface before and after cycling to observe changes in morphology and the formation of dendrites. researchgate.net The quantitative height information provided by AFM allows for the measurement of feature sizes and surface roughness parameters, which are important for understanding interfacial stability and performance in battery applications.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials at the micro- and nanoscale. thermofisher.combatterypowertips.com In this compound research, SEM is instrumental in examining the physical characteristics of LiI-containing electrodes, electrolytes, and interfaces.

Researchers utilize SEM to analyze the surface structure of materials, which allows for the correlation of electrochemical behavior with the physical state of the components. batterypowertips.com For instance, SEM has been used to study a this compound layer synthesized at the interface between a lithium metal anode and a sulfide (B99878) solid electrolyte. This analysis helps in understanding how the LiI layer's morphology contributes to stabilizing the interface. researchgate.net In another application, SEM combined with element mapping has been employed to visualize the distribution of this compound within porous carbon composites, which are considered for cathode materials in lithium-iodine batteries. researchgate.net Such analyses are crucial for ensuring the uniform distribution of the active material, which directly impacts the battery's performance.

The combination of SEM with Energy-Dispersive X-ray Spectroscopy (EDS) provides further insights by enabling the analysis of elemental compositions in relation to the observed microstructures. nih.gov This combined SEM-EDS approach can reveal the relationship between the morphology and the chemical composition of material surfaces. nih.gov However, characterizing lithium-based materials with SEM presents challenges due to their high sensitivity to air. Exposure to air can lead to the formation of hydroxides on the sample surface, obscuring the true morphology. youtube.com Therefore, air-free sample transfer workflows are often necessary to obtain accurate images of pristine this compound and related materials. youtube.com

Table 1: SEM Analysis of LiI-Based Materials

Material System SEM Observation Analytical Finding
LiI layer on Li-metal anode Visualization of surface morphology Confirmation of a uniform and stable interfacial layer. researchgate.net
LiI/Activated Graphene composites Imaging of LiI distribution within the porous carbon matrix Analysis of the homogeneity of the active material in the composite cathode. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive in-situ technique used extensively to investigate the various resistive and capacitive elements within an electrochemical system. nih.gov By applying a small AC signal over a range of frequencies, EIS can deconstruct complex electrochemical processes, such as ion transport and charge transfer, into their constituent parts. nih.govspectroscopyonline.com This is particularly valuable in systems containing this compound, such as in electrolytes or at electrode interfaces.

An EIS measurement is typically represented as a Nyquist plot, which visualizes the real and imaginary parts of the impedance. batterypowertips.com This plot can be fitted to an equivalent circuit model to quantify specific electrochemical parameters. researchgate.net Key parameters that can be determined include:

Electrolyte Resistance (Re or Rb): The bulk resistance of the electrolyte. batterypowertips.comresearchgate.net

Solid Electrolyte Interphase (SEI) Resistance (RSEI): The resistance associated with the SEI layer formed on the electrode surface. batterypowertips.comresearchgate.net

Charge Transfer Resistance (Rct): The resistance to the transfer of electrons at the electrode-electrolyte interface. researchgate.net

Table 2: Representative Impedance Parameters from EIS Analysis

Parameter Description Typical Frequency Range Significance in LiI Research
Rb / Re Bulk/Electrolyte Resistance High frequency Measures the ionic conductivity of the LiI-containing electrolyte. batterypowertips.com
RSEI SEI Layer Resistance Medium frequency Quantifies the resistance of the passivation layer, whose properties can be modified by LiI. researchgate.net
Rct Charge Transfer Resistance Medium to low frequency Indicates the kinetic facility of the redox reactions at the electrode surface. researchgate.net

| W | Warburg Impedance | Low frequency | Represents the impedance related to the diffusion of ions (e.g., iodide/triiodide) in the electrolyte. researchgate.netlithiuminventory.com |

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of electroactive species. jecst.org The method involves sweeping the potential of a working electrode linearly with time and measuring the resulting current. jecst.org A cyclic voltammogram, a plot of current versus potential, provides information about the potentials at which redox reactions occur and the reversibility of these reactions. cip.com.cn

In the context of this compound research, CV is crucial for studying the electrochemical reactions of the iodide/triiodide (I⁻/I₃⁻) redox couple. This is particularly relevant in Li-O₂ and Li-I₂ batteries, where LiI is often used as a soluble redox mediator to facilitate the oxidation of discharge products and lower the charging overpotential. researchgate.net

A typical CV scan in a LiI-containing system will show an anodic peak corresponding to the oxidation of iodide to triiodide (and subsequently to iodine) and a corresponding cathodic peak for the reverse reduction process. The position, shape, and separation of these peaks provide insights into the kinetics and mechanism of the redox reactions. uni-kiel.de By varying the scan rate, researchers can also investigate the kinetics of the electrochemical reaction and determine parameters such as the diffusion coefficient of the redox species. jecst.orgcip.com.cn

Table 3: CV Analysis of LiI as a Redox Mediator

Process Peak Potential Range (vs. Li/Li⁺) Electrochemical Reaction
Oxidation Anodic ~2.5 - 3.5 V 3I⁻ → I₃⁻ + 2e⁻

Calorimetric Techniques (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is widely used to study the thermal properties and stability of materials, including phase transitions like melting and crystallization, as well as chemical reactions. youtube.com

In the study of this compound, DSC is applied to characterize the thermal behavior of LiI-based electrolytes and other battery components. Understanding the phase transitions of electrolytes is critical for battery performance, especially at low temperatures where freezing can impede ion transport. tainstruments.com DSC can determine key thermal properties such as:

Glass transition temperature (Tg)

Crystallization temperature (Tc)

Melting temperature (Tm)

Enthalpy of transitions (ΔH)

This information is vital for formulating electrolytes that remain stable and conductive over a wide operating temperature range. Furthermore, DSC is a critical tool for battery safety evaluation. It can be used to measure the heat generated during exothermic reactions between charged electrode materials and the electrolyte, which can lead to thermal runaway. tainstruments.com By analyzing the onset temperature and the total energy released during such reactions, researchers can assess the thermal stability of different material combinations. tainstruments.com

Table 4: Thermal Events Detectable by DSC in LiI-based Systems

Thermal Event Description Signal on DSC Curve Significance
Glass Transition Transition from a rigid amorphous solid to a more flexible state. wikipedia.org Step change in the baseline heat flow. Indicates the onset of segmental motion in polymer electrolytes.
Crystallization The process of forming a crystalline solid from a liquid or amorphous state. youtube.com Exothermic peak (releases heat). Relevant for electrolyte stability at low temperatures. tainstruments.com
Melting Transition from a solid to a liquid phase. youtube.com Endothermic peak (absorbs heat). Defines the upper limit of the solid-state operation for an electrolyte.

| Decomposition | Chemical breakdown of materials due to heat. | Exothermic peak. | Crucial for assessing the thermal safety and stability of battery components. tainstruments.com |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of a material and determining its crystal structure. sciengine.com By directing X-rays onto a sample and measuring the scattering intensity as a function of the scattering angle (2θ), a unique diffraction pattern is generated that serves as a fingerprint for the crystalline material.

In this compound research, XRD is indispensable for phase identification and structural analysis. It is used to confirm the crystal structure of synthesized LiI-containing materials and to monitor phase transformations that occur during electrochemical cycling. researchgate.net For example, in Li-O₂ batteries where LiI is used as a mediator in the electrolyte, the discharge product can change from lithium peroxide (Li₂O₂) to lithium hydroxide (B78521) (LiOH). acs.org XRD is used to definitively identify these crystalline discharge products, providing direct evidence of the reaction pathway.

The analysis of XRD patterns can also yield information about lattice parameters, crystallite size, and strain within the material. Rietveld refinement of the diffraction data allows for a quantitative analysis of the phase composition in a mixture. frontiersin.org This is particularly useful for tracking the state of charge in battery electrodes by observing the evolution of different lithiated and delithiated phases. frontiersin.org

Table 5: Characteristic XRD Peaks for Compounds in LiI-Mediated Systems

Compound Crystal System Key 2θ Peaks (approx.) Reference
This compound (LiI) Cubic - researchgate.net
Lithium Peroxide (Li₂O₂) Hexagonal 33°, 35°, 41°, 49°, 59° acs.org
Lithium Hydroxide (LiOH) Tetragonal 32.5°, 35.6°, 49°, 51.5°, 56° acs.org

(Note: Peak positions can vary slightly based on the X-ray source and experimental setup.)

Operando Visualization Techniques

Operando techniques are advanced characterization methods that allow for the real-time monitoring of a material's properties within a functioning device. sciengine.com These techniques provide dynamic information about structural, chemical, and morphological changes as they occur during electrochemical processes, overcoming the limitations of traditional ex-situ analyses where a device must be disassembled for study. azooptics.commdpi.com

For this compound research, operando techniques are particularly insightful. For instance, operando XRD can be used to track the formation and decomposition of crystalline phases during the charge and discharge of a battery. A notable study used operando XRD to monitor a Li-O₂ cell with a LiI-containing electrolyte. The results provided direct evidence of the cyclical formation and decomposition of crystalline lithium hydroxide (LiOH) over multiple cycles, confirming its role as a reversible discharge product in the presence of the LiI mediator. acs.org

Other operando techniques are also being developed and applied to battery research:

Operando Microscopy: Techniques like operando SEM or Transmission Electron Microscopy (TEM) can visualize morphological changes in electrodes in real-time. sciengine.com

Operando Spectroscopy: Methods such as operando Raman or X-ray Absorption Spectroscopy (XAS) can provide real-time chemical and electronic structure information. azooptics.com

Operando SIMS: Focused ion beam-secondary ion mass spectrometry (FIB-SIMS) imaging can be used to visualize the spatial distribution and transport of lithium ions during battery operation. list.lu

These advanced methods are crucial for building a comprehensive understanding of the complex dynamic processes involving this compound in next-generation energy storage systems. researchgate.netacs.org

Advanced Synthesis and Manufacturing Processes for Lithium Iodide

Electrodialysis Metathesis (EDM)

Electrodialysis metathesis is an advanced membrane separation technology that facilitates the production of lithium iodide through an electrically driven process. It offers a simpler process flow, reduced energy consumption, and significant environmental benefits compared to conventional methods nih.govacs.org. The technique involves the migration of ions across selective membranes under an applied electric field to achieve the desired chemical transformation and separation.

Process Optimization and Parameters

The efficiency and purity of this compound produced via EDM are highly dependent on several key process parameters. Research has focused on systematically investigating these variables to optimize the production process.

Membrane Stack Configuration

The configuration of the membrane stack is crucial for preventing the formation of undesirable by-products, such as iodine monomers, which can reduce product purity and pose risks to equipment nih.govresearchgate.net. Different configurations have been evaluated for their efficacy.

C–A–C–A Configuration: This basic four-compartment setup can facilitate ion migration, but it may lead to iodine monomer formation as iodide ions (I⁻) migrate towards the anode and can be oxidized nih.govresearchgate.net.

C–C–A–C–A Configuration: This five-compartment configuration includes an additional cation exchange membrane adjacent to the positive pole, creating an anodic electrode chamber. This design helps prevent iodide ions from reaching the anode, thereby mitigating iodine monomer formation nih.govresearchgate.net.

C–C–A–C–A–C Configuration: This configuration, featuring an additional cation exchange membrane at the negative pole to form a cathodic electrode chamber, has been identified as superior. It effectively prevents iodine monomer formation, yields higher purity this compound products, and maintains neutral solution conditions within compartments, which enhances equipment stability and longevity nih.govresearchgate.netacs.org.

Reactant Concentrations and Volume Ratios

The initial concentrations of the reactants (potassium iodide and lithium sulfate) and their volume ratios relative to the product liquid are critical for optimizing this compound concentration and process efficiency.

Concentrations: Varying the initial lithium sulfate (B86663) concentration within the range of 0.1–0.4 mol/L has been explored to understand its impact on performance. Higher initial feedstock concentrations can lead to a higher final product concentration and enhance the system's capacity nih.govresearchgate.net. For example, using an initial potassium iodide concentration of 0.4 mol/L and lithium sulfate concentration of 0.2 mol/L has yielded high purity this compound nih.govnih.gov.

Volume Ratios: The initial volume ratio of the product liquid to the raw material liquid also plays a significant role. Decreasing this ratio (e.g., from 1:1 to 1:4) can increase the concentration of this compound in the product stream. However, this also tends to raise energy consumption while decreasing current efficiency nih.govresearchgate.netsciengine.com. An initial volume ratio of 1:1 has been employed to achieve high purity this compound nih.govnih.gov.

Efficiency and Purity Assessment

The EDM process, particularly with optimized parameters, demonstrates high efficiency and purity for this compound production. Under specific conditions—a C–C–A–C–A–C membrane stack configuration, an operating voltage of 25 V, initial concentrations of 0.4 mol/L KI and 0.2 mol/L Li₂SO₄, and a 1:1 volume ratio of product to raw material liquid—the purity of the this compound product has reached an impressive 98.9% nih.govnih.gov. Another study reported a purity of up to 98.8% under slightly different initial concentrations (0.2 mol/L KI and 0.1 mol/L Li₂SO₄) at 25 V and a 1:1 volume ratio sciengine.com. The C–C–A–C–A–C membrane stack configuration is particularly noted for its effectiveness in preventing iodine monomer formation, thereby enhancing product purity and the longevity of the equipment nih.govacs.org.

Environmental and Economic Benefits

Electrodialysis metathesis offers significant environmental and economic advantages over traditional this compound production methods. By avoiding the use of unstable and hazardous hydriodic acid, it eliminates risks associated with explosive accidents and toxic iodine vapor generation nih.govresearchgate.netacs.org. The process is characterized by a simpler workflow, lower energy consumption, and reduced wastewater pollution nih.govsciengine.com.

Economically, the EDM process for this compound production has shown feasibility. Under optimized operating conditions (25 V, 0.4 mol/L KI, 0.2 mol/L Li₂SO₄, 1:1 volume ratio), the total process cost has been estimated at approximately $0.502 per kilogram of this compound nih.govresearchgate.netnih.gov. Another analysis reported a cost of approximately ¥3.6 per kilogram of this compound under different initial concentrations (0.2 mol/L KI and 0.1 mol/L Li₂SO₄) at 25 V and a 1:1 volume ratio sciengine.com. These figures suggest that EDM is an economically viable and industrially scalable method for green this compound preparation sciengine.com.

Q & A

Q. What experimental methods are commonly used to synthesize anhydrous lithium iodide, and how are reaction conditions optimized?

this compound can be synthesized via:

  • Double decomposition : Reacting lithium sulfide (Li₂S) with strontium iodide (SrI₂) under controlled stoichiometry to yield LiI and SrS .
  • Redox reaction : Using lithium aluminum hydride (LiAlH₄) with iodine (I₂) in a diethyl ether medium, producing LiI alongside AlI₃ and H₂ . Optimization involves monitoring reaction temperature, solvent purity, and inert atmospheres to prevent oxidation. Post-synthesis characterization (e.g., elemental analysis, X-ray diffraction) ensures product purity .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

The NaCl-type (rock salt) structure is confirmed via X-ray diffraction, revealing octahedral coordination (Li⁺ surrounded by six I⁻ ions) with a lattice parameter of ~6.00 Å . Elemental analysis shows 94.81% iodine and 5.19% lithium by mass, consistent with the LiI formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use tightly sealed goggles and impermeable gloves to avoid skin/eye contact (GHS07 classification: skin/eye irritant) .
  • Work under a chemical fume hood (≥100 ft/min airflow) to minimize inhalation of particulate matter (TLV: 0.015 mg/m³) .
  • Store in airtight containers to prevent oxidation, which causes yellow discoloration .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in lithium-air batteries arise, and what methodologies resolve these discrepancies?

Studies conflict on whether LiI improves cycling life or causes irreversible reactions. Key variables include:

  • Water content : LiI acts as a redox mediator in water-containing electrolytes, enhancing discharge product (LiOH) solubility, but accelerates corrosion in anhydrous systems .
  • Electrolyte composition : Pairing LiI with ether-based solvents (e.g., DME) reduces side reactions compared to carbonates . Methodological resolution involves in situ Raman spectroscopy and controlled humidity experiments to track LiI’s redox activity .

Q. What structural dynamics occur in this compound solutions under varying temperatures, and how are these studied experimentally?

X-ray diffraction of supercooled LiI solutions reveals:

  • Hydrogen bond disruption : Large I⁻ ions weaken H₂O···H₂O interactions at room temperature but partially restore networks at sub-zero temperatures .
  • Hydration shell distortion : Li⁺’s rigid first hydration shell becomes geometrically distorted at low temperatures, affecting ion mobility . Experimental approaches include temperature-dependent neutron scattering and molecular dynamics simulations to model hydration effects.

Q. How can researchers design experiments to assess this compound’s stability under high-temperature or high-humidity conditions?

  • Thermogravimetric analysis (TGA) : Measures decomposition onset (LiI melts at 446°C; no explosive risk ).
  • Humidity chambers : Expose LiI to controlled H₂O levels to monitor oxidation kinetics (yellow I₂ formation) .
  • Electrochemical impedance spectroscopy : Quantifies ionic conductivity changes in LiI-doped electrolytes under stress .

Q. What advanced techniques characterize this compound’s role in electrolyte systems for solid-state batteries?

  • Solid-state NMR : Probes Li⁺ mobility in LiI-polymer composites.
  • Cryo-electron microscopy : Visualizes LiI’s interface with lithium metal anodes to identify dendrite suppression mechanisms .
  • Density functional theory (DFT) : Models LiI’s electronic structure to predict redox behavior in novel electrolytes .

Methodological Guidance

How should researchers formulate hypothesis-driven questions about this compound’s physicochemical properties?

Apply the PICOT framework :

  • Population : this compound in electrolyte systems.
  • Intervention : Doping with redox mediators (e.g., LiI).
  • Comparison : Anhydrous vs. aqueous electrolytes.
  • Outcome : Cycling efficiency, discharge capacity.
  • Time : Long-term stability over 100+ cycles .

Q. What analytical strategies address inconsistencies in this compound’s reported hydration behavior?

  • Isotope dilution mass spectrometry : Quantifies trace H₂O in "anhydrous" LiI batches.
  • Dynamic vapor sorption (DVS) : Measures hygroscopicity across humidity gradients .

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